Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
Overview
Description
“Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H12N2O2 . It is a solid or liquid substance that is stored in a dry room at normal temperature .
Synthesis Analysis
The synthesis of compounds similar to “Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate” has been achieved by treating the secondary amine with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h4,6-7H,2-3,5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate” has a molecular weight of 180.21 . It is a solid or liquid substance that is stored in a dry room at normal temperature .Scientific Research Applications
Antibacterial Activity
Specific Scientific Field
Pharmaceutical Chemistry
Methods of Application
The synthesis of these compounds was accomplished in six steps from commercially available 2-amino pyrimidine. The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .
Results or Outcomes
Compounds exhibited excellent antibacterial activity with a zone of inhibition 30–33 mm against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria). These compounds also exhibited excellent antibacterial activity with a zone of inhibition 22–25 mm against P. aeruginosa (Gram-negative bacteria) and S. pyogenes (Gram-positive bacteria) .
Medicinal Chemistry
Specific Scientific Field
Medicinal Chemistry
Methods of Application
The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
Results or Outcomes
The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3. The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
Safety And Hazards
This compound is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h4,6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKESZMMHHOIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CN=CN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441004 | |
Record name | Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | |
CAS RN |
139183-91-8 | |
Record name | Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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